6-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole
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Overview
Description
6-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole is a chemical compound with the molecular formula C11H10N2O2 It is a derivative of tetrahydrocyclopenta[b]indole, featuring a nitro group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole can be achieved through several methods. One common approach involves the nitration of N-acyl-7-methyl-1,3a,4,8b-tetrahydrocyclopenta[b]indole using a mixture of ammonium nitrate and trifluoroacetic anhydride . This reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods allows for the efficient production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes several types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Pd/C and hydrogen gas are commonly used for the reduction of the nitro group.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Reduction: The major product of the reduction reaction is 6-amino-1,2,3,4-tetrahydrocyclopenta[b]indole.
Substitution: The products of substitution reactions vary based on the nucleophile used.
Scientific Research Applications
6-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocyclopenta[b]indole: This compound lacks the nitro group and serves as a precursor for the synthesis of 6-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole.
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole:
7-Phenylethynyl-1,2,3,4-tetrahydrocyclopenta[b]indole: A phenylethynyl derivative with unique properties and uses.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for specific interactions and transformations that are not possible with other similar compounds.
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
6-nitro-1,2,3,4-tetrahydrocyclopenta[b]indole |
InChI |
InChI=1S/C11H10N2O2/c14-13(15)7-4-5-9-8-2-1-3-10(8)12-11(9)6-7/h4-6,12H,1-3H2 |
InChI Key |
XKJLASFYTFYTAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NC3=C2C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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